molecular formula C10H6ClFN2O B5880282 (2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide

(2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B5880282
M. Wt: 224.62 g/mol
InChI Key: LGFNVDZPPWHKSL-XQRVVYSFSA-N
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Description

(2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide: is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a cyano group, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-(2-chloro-6-fluorophenyl)acrylonitrile. This intermediate is then subjected to an amidation reaction with an appropriate amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and ligands for catalysis.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and enamide groups are key functional groups that facilitate binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • (2Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
  • This compound
  • This compound

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the cyano and enamide groups, imparts unique chemical properties to the compound. These include enhanced reactivity in substitution reactions and specific binding affinities in biological systems, making it a valuable compound for diverse applications .

Properties

IUPAC Name

(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFNVDZPPWHKSL-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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